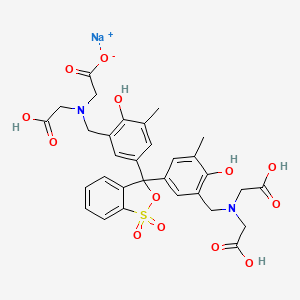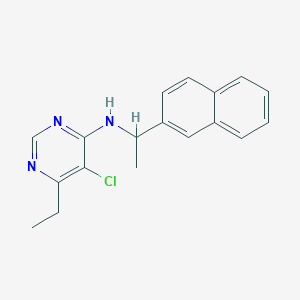
5-Nitro-2-(pyrimidin-2-ylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide is a heterocyclic compound that features both pyrimidine and nicotinamide moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the pyrimidinylthio linkage contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide typically involves the reaction of 5-nitro-2-chloronicotinamide with pyrimidine-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide can undergo reduction reactions to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and thioether positions.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst for reduction reactions.
Nucleophiles: Thiols, amines, and other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Nicotinic acid derivatives and pyrimidine-2-thiol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal strains.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. Additionally, the pyrimidine moiety can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
5-Nitro-2-(pyridin-2-ylthio)nicotinamide: Similar structure but with a pyridine moiety instead of pyrimidine.
2-Thio-containing pyrimidines: Compounds with similar thioether linkages and pyrimidine rings.
Uniqueness: 5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide is unique due to the combination of its nitro group, pyrimidine ring, and nicotinamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
73768-59-9 |
|---|---|
Fórmula molecular |
C10H7N5O3S |
Peso molecular |
277.26 g/mol |
Nombre IUPAC |
5-nitro-2-pyrimidin-2-ylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H7N5O3S/c11-8(16)7-4-6(15(17)18)5-14-9(7)19-10-12-2-1-3-13-10/h1-5H,(H2,11,16) |
Clave InChI |
XOUGNVDLEQFPDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)SC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
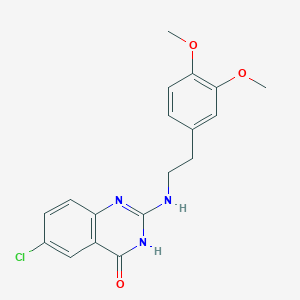
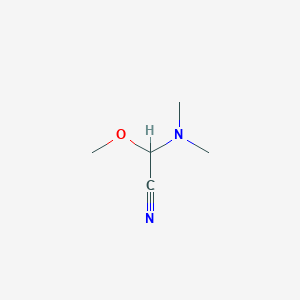
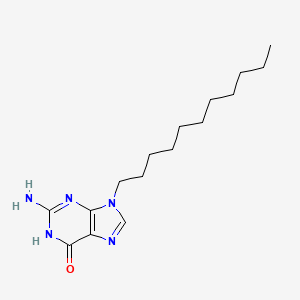
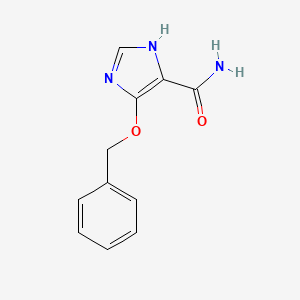
![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)
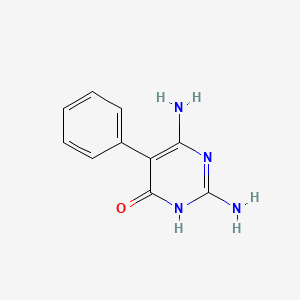
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)


![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)
